(S)-2-((S)-(2,3-dichlorophenoxy)(phenyl)methyl)morpholine
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Overview
Description
(S)-2-((S)-(2,3-dichlorophenoxy)(phenyl)methyl)morpholine is a chiral compound with a morpholine ring substituted with a phenyl group and a 2,3-dichlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-(2,3-dichlorophenoxy)(phenyl)methyl)morpholine typically involves the reaction of (S)-2,3-dichlorophenol with (S)-phenylmethylmorpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((S)-(2,3-dichlorophenoxy)(phenyl)methyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or dichlorophenoxy groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Formation of corresponding phenols or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
(S)-2-((S)-(2,3-dichlorophenoxy)(phenyl)methyl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-((S)-(2,3-dichlorophenoxy)(phenyl)methyl)morpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
Similar Compounds
®-2-(®-(2,3-dichlorophenoxy)(phenyl)methyl)morpholine: The enantiomer of the compound with similar chemical properties but different biological activity.
2-((2,3-dichlorophenoxy)(phenyl)methyl)piperidine: A structurally similar compound with a piperidine ring instead of a morpholine ring.
2-((2,3-dichlorophenoxy)(phenyl)methyl)tetrahydrofuran: A compound with a tetrahydrofuran ring instead of a morpholine ring.
Uniqueness
(S)-2-((S)-(2,3-dichlorophenoxy)(phenyl)methyl)morpholine is unique due to its specific chiral configuration and the presence of both phenyl and dichlorophenoxy groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C17H17Cl2NO2 |
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Molecular Weight |
338.2 g/mol |
IUPAC Name |
2-[(2,3-dichlorophenoxy)-phenylmethyl]morpholine |
InChI |
InChI=1S/C17H17Cl2NO2/c18-13-7-4-8-14(16(13)19)22-17(12-5-2-1-3-6-12)15-11-20-9-10-21-15/h1-8,15,17,20H,9-11H2 |
InChI Key |
PPEMPAPSRLGSIO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C(C2=CC=CC=C2)OC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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